4-Bromobenzoic-d4 Acid molecular weight and formula
4-Bromobenzoic-d4 Acid molecular weight and formula
An In-Depth Technical Guide to 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Bromobenzoic-d4 acid, a deuterated analog of 4-Bromobenzoic acid. Its primary application in research and development is as an internal standard for quantitative analyses using mass spectrometry. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal tool for precise quantification of its non-labeled counterpart in complex biological matrices.
Core Properties and Molecular Data
4-Bromobenzoic-d4 acid is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic studies. Its physical and chemical properties closely mirror those of the unlabeled 4-Bromobenzoic acid, ensuring similar behavior during sample preparation and chromatographic separation, which is a critical requirement for an effective internal standard.
Table 1: Quantitative Data for 4-Bromobenzoic-d4 Acid
| Property | Value | Reference |
| Molecular Formula | C₇HD₄BrO₂ | [1][2][3] |
| Molecular Weight | 205.04 g/mol | [1][4] |
| Monoisotopic Mass | 203.97240 Da | |
| CAS Number | 787624-24-2 | |
| Appearance | White to off-white solid | |
| Synonyms | 4-Bromobenzoic acid-d4, 4-bromo-2,3,5,6-tetradeuteriobenzoic acid |
Application in Quantitative Analysis
Stable isotope-labeled compounds like 4-Bromobenzoic-d4 acid are the gold standard for internal standards in quantitative mass spectrometry assays. They are particularly valuable in drug development for quantifying the concentration of a drug or its metabolite in biological samples such as plasma, urine, or tissue homogenates. The non-labeled compound, 4-Bromobenzoic acid, serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, making the deuterated version critical for its analytical quantification.
Experimental Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma using LC-MS/MS
This protocol details a method for the quantitative analysis of 4-Bromobenzoic acid in human plasma using 4-Bromobenzoic-d4 acid as an internal standard (IS). The procedure involves protein precipitation for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
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4-Bromobenzoic acid (analytical standard)
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4-Bromobenzoic-d4 acid (internal standard)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Human plasma (blank)
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Polypropylene microcentrifuge tubes (1.5 mL)
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Autosampler vials
2. Preparation of Stock and Working Solutions
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Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Bromobenzoic acid and 4-Bromobenzoic-d4 acid in acetonitrile to achieve a final concentration of 1 mg/mL.
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Calibration Standard Working Solutions: Serially dilute the 4-Bromobenzoic acid stock solution with 50% acetonitrile/water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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Internal Standard Working Solution (100 ng/mL): Dilute the 4-Bromobenzoic-d4 acid stock solution with 50% acetonitrile/water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
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Label polypropylene tubes for each calibration standard, quality control sample, and unknown plasma sample.
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Pipette 100 µL of the respective sample (blank plasma, calibration standard, or unknown) into the labeled tubes.
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Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix control.
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Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
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Vortex each tube vigorously for 1 minute.
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Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Parameters
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Liquid Chromatography (LC) System:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Column Temperature: 40°C
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Tandem Mass Spectrometry (MS/MS) System:
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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Multiple Reaction Monitoring (MRM) Transitions:
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4-Bromobenzoic acid: Q1 m/z 199.0 -> Q3 m/z 155.0
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4-Bromobenzoic-d4 acid (IS): Q1 m/z 203.0 -> Q3 m/z 159.0
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Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.
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5. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard for all samples.
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Calculate the peak area ratio (Analyte Area / Internal Standard Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.
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Use the regression equation to calculate the concentration of 4-Bromobenzoic acid in the unknown samples based on their measured peak area ratios.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of 4-Bromobenzoic acid.
Caption: Workflow for LC-MS/MS quantification using an internal standard.
